Cas no 1361671-18-2 (C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine)

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine structure
1361671-18-2 structure
商品名:C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine
CAS番号:1361671-18-2
MF:C13H9Cl4N
メガワット:321.029259443283
CID:4790541

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine 化学的及び物理的性質

名前と識別子

    • C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine
    • インチ: 1S/C13H9Cl4N/c14-9-3-1-2-7(8(9)6-18)12-10(15)4-5-11(16)13(12)17/h1-5H,6,18H2
    • InChIKey: KGRXMELFHDWUGE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C2C(=CC=C(C=2Cl)Cl)Cl)=C1CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 276
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 26

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011008582-500mg
C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine
1361671-18-2 97%
500mg
855.75 USD 2021-05-31
Alichem
A011008582-1g
C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine
1361671-18-2 97%
1g
1,534.70 USD 2021-05-31
Alichem
A011008582-250mg
C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine
1361671-18-2 97%
250mg
470.40 USD 2021-05-31

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine 関連文献

C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamineに関する追加情報

Research Brief on C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine (CAS: 1361671-18-2): Recent Advances and Applications

The compound C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine (CAS: 1361671-18-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chlorinated biphenyl derivative, characterized by its unique structural and chemical properties, has shown potential in various therapeutic and diagnostic applications. Recent studies have explored its role as a modulator of biological pathways, particularly in the context of neurodegenerative diseases and cancer. The compound's ability to interact with specific cellular targets, such as neurotransmitter receptors and enzymes involved in oxidative stress, underscores its pharmacological relevance.

One of the key areas of investigation has been the compound's mechanism of action. Preliminary findings suggest that C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine exhibits selective binding affinity towards certain G-protein-coupled receptors (GPCRs), which are critical in signal transduction processes. This property has prompted researchers to evaluate its potential as a lead compound for developing novel therapeutics for conditions like Parkinson's disease and schizophrenia. Additionally, its chlorinated structure has been linked to enhanced stability and bioavailability, making it a promising candidate for further drug development.

Recent synthetic advancements have also been reported, with researchers optimizing the production of C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine to improve yield and purity. These developments are crucial for scaling up production for preclinical and clinical studies. Furthermore, computational modeling studies have provided insights into the compound's molecular interactions, aiding in the design of derivatives with improved efficacy and reduced toxicity. Such efforts highlight the interdisciplinary approach required to harness the full potential of this compound.

In the context of environmental and toxicological studies, the compound's persistence and bioaccumulation potential have been examined. While its chlorinated nature raises concerns about environmental impact, recent research has focused on understanding its biodegradation pathways and potential ecological risks. These studies are essential for ensuring the safe use of C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine in pharmaceutical applications while mitigating any adverse effects on ecosystems.

Looking ahead, the continued exploration of C-(3,2',3',6'-Tetrachlorobiphenyl-2-yl)-methylamine holds promise for addressing unmet medical needs. Collaborative efforts between chemists, biologists, and pharmacologists will be pivotal in translating these findings into tangible therapeutic solutions. The compound's unique properties and versatile applications position it as a valuable asset in the ongoing quest for innovative treatments in the chemical biology and pharmaceutical sectors.

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